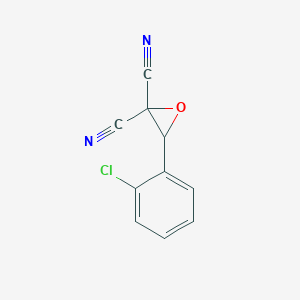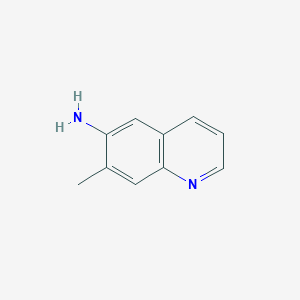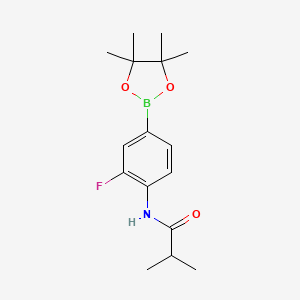
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a fluorine atom, contributing to its high biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide typically involves a two-step substitution reaction. In the first step, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. Isovaleryl chloride is then added to the reaction mixture, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the boronic acid ester group.
Coupling Reactions: It is a significant intermediate in carbon-carbon and carbon-heteroatom coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide include various biaryl compounds and heterocyclic derivatives, which are valuable in pharmaceutical and material science applications .
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in carbon-carbon coupling reactions.
Biology: The compound’s fluorine atom enhances its biological activity, making it useful in the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide involves its interaction with molecular targets through its boronic acid ester and fluorine groups. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom enhances the compound’s affinity for biological targets, increasing its efficacy and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is unique due to its combination of a boronic acid ester and a fluorine atom, which imparts high biological activity and stability. This makes it particularly valuable in medicinal chemistry and pharmaceutical applications, where such properties are crucial .
Eigenschaften
Molekularformel |
C16H23BFNO3 |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)14(20)19-13-8-7-11(9-12(13)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
InChI-Schlüssel |
XYCOKJJJEYDEET-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
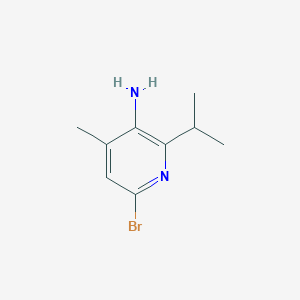
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
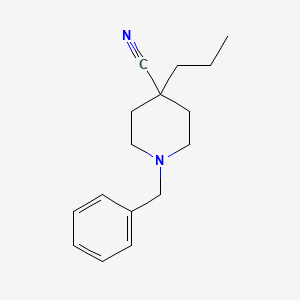
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
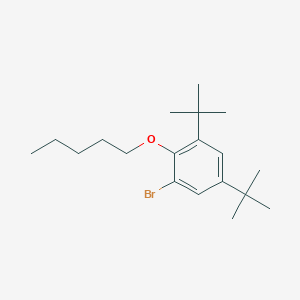

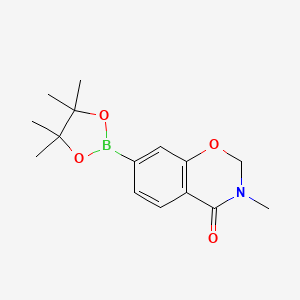

![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)

